

The Chemical Architecture of Bis-Tris Methane: A Technical Guide

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Bis-Tris methane, formally known as 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a tertiary amine that serves as a crucial buffering agent in a multitude of biochemical and molecular biology applications. Its stable pKa near physiological pH and its compatibility with various analytical techniques make it an indispensable tool in protein analysis, electrophoresis, and chromatography. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and detailed protocols for its application.

Core Chemical and Physical Properties

Bis-Tris methane is a white crystalline powder with a molecular formula of $C_8H_{19}NO_5$.^{[1][2]} Its structure features a central methane carbon bonded to a tertiary amine and three hydroxymethyl groups. The amine is further substituted with two hydroxyethyl groups. This unique arrangement of hydroxyl groups contributes to its high solubility in aqueous solutions.

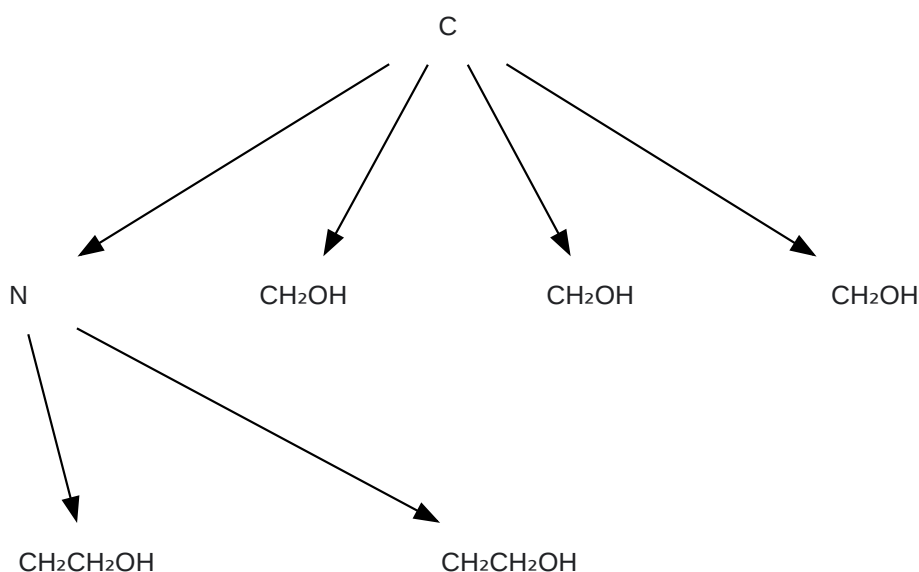
Physicochemical Data

The key quantitative properties of Bis-Tris methane are summarized in the table below, providing a comparative overview for experimental design.

Property	Value	References
IUPAC Name	2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol	[3]
Synonyms	Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane	[1][2]
CAS Number	6976-37-0	[1][2][4]
Molecular Formula	C ₈ H ₁₉ NO ₅	[1][2][4]
Molecular Weight	209.24 g/mol	[1][2]
Appearance	White crystalline powder	[4][5]
Melting Point	100 - 105 °C	[1][6]
pKa	6.46 at 25°C	[3][5]
Buffering Range	pH 5.8 - 7.2	[3][7]
Solubility in Water	209.2 g/L at 20°C	[3]

Chemical Structure and Conformation

The structural formula of Bis-Tris methane reveals a tetrahedral geometry around the central carbon atom. The presence of multiple hydroxyl groups and a tertiary amine allows for extensive hydrogen bonding, both intramolecularly and with surrounding solvent molecules.



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Figure 1. 2D Chemical Structure of Bis-Tris Methane.

Experimental Protocols

Bis-Tris methane is widely used as a buffer in various laboratory procedures. Its primary advantage lies in maintaining a stable pH in the slightly acidic to neutral range, which is beneficial for the stability of many proteins and nucleic acids.

Preparation of 1 M Bis-Tris Buffer (pH 6.5)

This protocol outlines the steps to prepare a 1 M stock solution of Bis-Tris buffer.

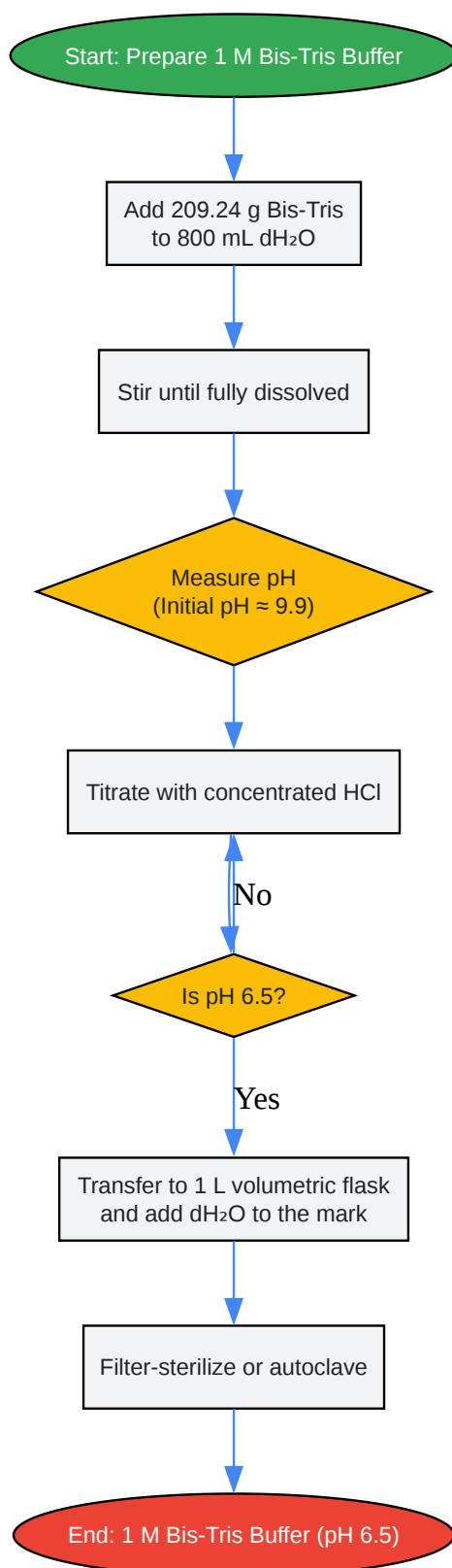
Materials:

- Bis-Tris methane powder (>99% purity)

- Deionized water (dH₂O)
- Concentrated Hydrochloric Acid (HCl)
- Analytical balance
- Volumetric flask (1 L)
- pH meter
- Stir plate and stir bar
- Sterile container

Methodology:

- Dissolution: Add approximately 800 mL of dH₂O to a sterile container.[\[1\]](#) Place the container on a stir plate with a stir bar.
- Weighing: Accurately weigh 209.24 g of Bis-Tris methane powder and add it to the water.[\[1\]](#)
- Mixing: Allow the powder to dissolve completely with continuous stirring. The initial pH of the solution will be around 9.9.[\[1\]](#)
- pH Adjustment: Carefully titrate the solution with concentrated HCl to a final pH of 6.5.[\[1\]](#) Use a calibrated pH meter to monitor the pH.
- Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add dH₂O to bring the final volume to 1 L.[\[1\]](#)
- Sterilization: The buffer can be filter-sterilized or autoclaved for long-term storage.



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Figure 2. Workflow for Bis-Tris Buffer Preparation.

Bis-Tris SDS-PAGE for Protein Separation

Bis-Tris gels are a popular choice for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) due to their neutral operating pH, which enhances protein stability and provides sharper band resolution compared to traditional Tris-Glycine gels.^[4]^[7]

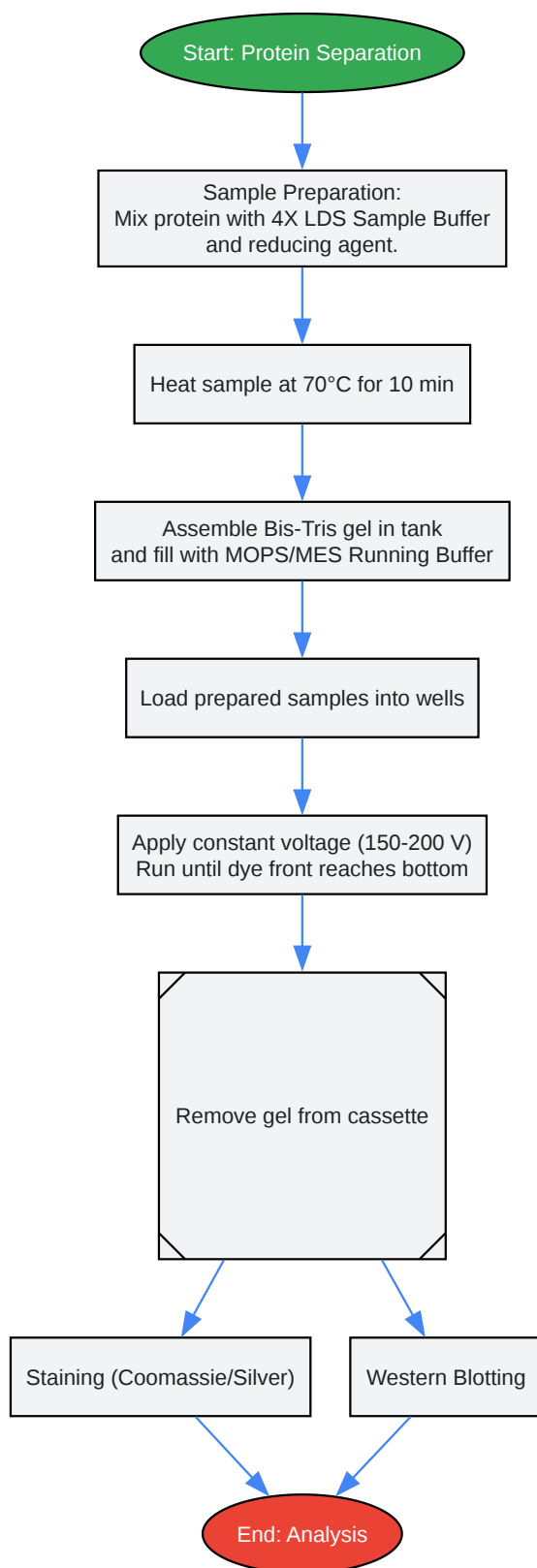
Key Components:

- Gel Buffer: Bis-Tris and HCl, pH 6.4.^[6]
- Running Buffer: MOPS or MES SDS Running Buffer. The choice between MOPS and MES depends on the molecular weight of the target proteins.^[7]
- Sample Buffer: LDS (Lithium dodecyl sulfate) Sample Buffer, pH 8.4.^[7]

Experimental Workflow:

- Sample Preparation:
 - Combine the protein sample with 4X LDS Sample Buffer to a final concentration of 1X.
 - Add a reducing agent (e.g., DTT or BME) if desired.
 - Heat the samples at 70°C for 10 minutes. Do not boil.
- Gel Electrophoresis:
 - Assemble the pre-cast or hand-cast Bis-Tris gel in the electrophoresis tank.
 - Fill the inner and outer chambers with the appropriate 1X Running Buffer (MOPS-SDS or MES-SDS).
 - Load the prepared protein samples into the wells.
 - Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.^[4]
- Post-Electrophoresis:

- Carefully remove the gel from the cassette.
- Proceed with staining (e.g., Coomassie Blue or silver staining) or Western blotting.



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Figure 3. Experimental Workflow for Bis-Tris SDS-PAGE.

Applications in Drug Development and Research

The stability and resolution offered by Bis-Tris buffer systems are highly advantageous in the pharmaceutical and biotechnology sectors.

- **Protein Purification:** Bis-Tris buffers are employed in various chromatography techniques, such as ion-exchange and affinity chromatography, for the purification of therapeutic proteins and antibodies.[5]
- **Quality Control:** The high resolution of Bis-Tris gels makes them ideal for assessing the purity and integrity of protein drug products, allowing for the detection of subtle degradations or modifications.[7]
- **Structural Biology:** In preparation for structural analysis techniques like X-ray crystallography, maintaining protein stability at a specific pH is critical, a role for which Bis-Tris is well-suited.

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